Cas no 338392-01-1 (2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid)

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid structure
338392-01-1 structure
Product Name:2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
Numero CAS:338392-01-1
MF:C22H13Cl2NO2S
MW:426.315122365952
CID:5705110
PubChem ID:3833791
Update Time:2023-10-15

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1M-590S
    • 2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline-4-carboxylic acid
    • 338392-01-1
    • Oprea1_139893
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid
    • DTXSID201155121
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylicacid
    • 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
    • AKOS005083095
    • 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)thio]-4-quinolinecarboxylic acid
    • 4-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]-
    • 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline-4-carboxylic acid
    • Inchi: 1S/C22H13Cl2NO2S/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27)
    • Chiave InChI: IFGYEVJNLZCUCB-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1C(=C(C(=O)O)C2C=CC=CC=2N=1)SC1C=CC(=CC=1)Cl

Proprietà calcolate

  • Massa esatta: 425.0044052g/mol
  • Massa monoisotopica: 425.0044052g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 535
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 75.5Ų

Proprietà sperimentali

  • Densità: 1.51±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 575.7±50.0 °C(Predicted)
  • pka: 0.46±0.10(Predicted)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.